molecular formula C7H4FN3O2 B1291817 6-Fluoro-4-nitro-1H-indazole CAS No. 885520-14-9

6-Fluoro-4-nitro-1H-indazole

Cat. No. B1291817
CAS RN: 885520-14-9
M. Wt: 181.12 g/mol
InChI Key: ZLWWUZPPDBZERM-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of indazole derivatives has been explored in various studies. For instance, a novel energetic component for rocket ramjet engines (RRE) was synthesized through a four-step process involving oxidation, nitration, decarboxylation, and fluorination reactions . Another study reported the synthesis of new substituted benzo[g]indazoles functionalized with 6-nitro and 6-amino groups, which were obtained by reacting benzylidene tetralones with hydrazine in acetic acid . Additionally, the reaction of indazole with 4-fluoronitrobenzene and 2-fluoro-5-nitrobenzonitrile led to the formation of isomeric 1- and 2-nitroarylindazoles, showcasing the reactivity of indazole with nitroaryl compounds .

Molecular Structure Analysis

The structural features of the synthesized compounds are crucial for understanding their properties and potential applications. X-ray diffraction was used to uniquely determine the density and structural features of the new energy 1,2,4-triazole . In another study, the structures of three products obtained from the reaction of N-unsubstituted indazoles with 1-fluoro-2,4-dinitrobenzene were determined by X-ray diffraction, NMR, and DFT calculations, highlighting the importance of these techniques in elucidating molecular structures .

Chemical Reactions Analysis

The reactivity of indazole derivatives with various reagents has been investigated, revealing interesting chemical behavior. For example, the reaction of NH-indazoles with 1-fluoro-2,4-dinitrobenzene resulted in the unusual formation of benzotriazole-N-oxides . The ring-opening behavior of some 1-arylindazole-3-carboxylic acids during decarboxylation was also studied, showing that the presence of electron-withdrawing groups like nitro or chloro on the 1-aryl substituent can lead to heterocyclic ring fission .

Physical and Chemical Properties Analysis

The physical and chemical properties of indazole derivatives are influenced by their molecular structure. The novel energetic component synthesized for RRE applications showed an increase in energy when used in boron-based fuels, suggesting favorable physical properties . The antiproliferative and antibacterial activities of the synthesized benzo[g]indazoles were evaluated, with some compounds exhibiting significant activity against cancer cell lines and bacteria, indicating their potential therapeutic applications . The inhibitory effects of a series of 7-substituted-indazoles toward nitric oxide synthases were also studied, with some compounds showing selectivity for certain NOS isoforms, which could be relevant for the development of NOS inhibitors .

Scientific Research Applications

Indazole Derivatives in Therapeutic Applications

Indazoles, including derivatives like 6-Fluoro-4-nitro-1H-indazole, are pivotal in the development of therapeutic agents due to their significant pharmacological importance. These compounds form the core structure for a multitude of compounds exhibiting promising anticancer and anti-inflammatory activities, alongside applications in disorders involving protein kinases and neurodegeneration (Denya, Malan, & Joubert, 2018). The defined mechanisms of action present in these derivatives pave the way for novel molecules with enhanced biological and therapeutic properties.

Synthetic Applications and Material Science

Indazole derivatives also play a crucial role in material science and synthetic chemistry. The unique properties of such compounds are harnessed in creating high-performance materials and in the synthesis of complex molecules. For instance, research on heterocyclic N-oxide molecules, which include indazole derivatives, illustrates their utility in organic synthesis, catalysis, and drug development, underscoring their versatile synthetic intermediates and biological significance (Li et al., 2019).

Advances in Indazole-based Compound Synthesis

The transition-metal-catalyzed C–H activation/annulation sequence has emerged as a favorable approach for constructing functionalized indazole derivatives, enhancing their medicinal applicability, functional flexibility, and structural complexity. This methodology showcases the evolving landscape in the synthesis of target indazoles, offering a one-step synthesis route that enhances the efficiency and scope of producing these compounds (Shiri, Roosta, Dehaen, & Amani, 2022).

Safety and Hazards

The safety information for 6-Fluoro-4-nitro-1H-indazole includes several hazard statements: H302, H315, H319, H335 . Precautionary statements include P261, P305, P351, P338 . It is recommended to avoid dust formation and ensure adequate ventilation when handling this compound .

Future Directions

The future directions for the study of 6-Fluoro-4-nitro-1H-indazole and related compounds could involve further exploration of their synthesis mechanisms . Additionally, given the wide range of chemical and biological properties of related compounds, there may be potential for the development of new drugs .

Mechanism of Action

Biochemical Analysis

Biochemical Properties

6-Fluoro-4-nitro-1H-indazole plays a significant role in biochemical reactions due to its ability to interact with a variety of enzymes, proteins, and other biomolecules. One of the key interactions involves its binding to nitric oxide synthase, an enzyme responsible for the production of nitric oxide, a crucial signaling molecule in many physiological processes . The interaction between this compound and nitric oxide synthase can lead to the modulation of nitric oxide levels, thereby influencing various biochemical pathways. Additionally, this compound has been shown to interact with other proteins involved in inflammatory responses, potentially inhibiting their activity and reducing inflammation .

Cellular Effects

The effects of this compound on cellular processes are profound. This compound has been observed to influence cell signaling pathways, particularly those involving nitric oxide and inflammatory mediators . By modulating the activity of nitric oxide synthase, this compound can alter the levels of nitric oxide within cells, impacting processes such as vasodilation, immune response, and neurotransmission. Furthermore, this compound can affect gene expression by interacting with transcription factors and other regulatory proteins, leading to changes in cellular metabolism and function .

Molecular Mechanism

At the molecular level, this compound exerts its effects through several mechanisms. One primary mechanism involves the inhibition of nitric oxide synthase, which reduces the production of nitric oxide . This inhibition can occur through direct binding to the enzyme’s active site or through allosteric modulation, altering the enzyme’s conformation and activity. Additionally, this compound can interact with other biomolecules, such as transcription factors, leading to changes in gene expression and subsequent cellular responses . These interactions highlight the compound’s potential as a modulator of biochemical pathways and cellular functions.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been studied over various time periods to understand its stability, degradation, and long-term impact on cellular function. Studies have shown that this compound remains stable under standard laboratory conditions, with minimal degradation over time . Prolonged exposure to light and heat can lead to the breakdown of the compound, reducing its efficacy. Long-term studies in vitro and in vivo have demonstrated that this compound can have sustained effects on cellular function, particularly in modulating inflammatory responses and nitric oxide levels .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound has been shown to effectively modulate nitric oxide levels and reduce inflammation without significant adverse effects . At higher doses, this compound can exhibit toxic effects, including hepatotoxicity and nephrotoxicity . These findings highlight the importance of dosage optimization to maximize the therapeutic benefits of this compound while minimizing potential toxicity.

Metabolic Pathways

This compound is involved in several metabolic pathways, primarily those related to the metabolism of nitric oxide and inflammatory mediators . The compound can be metabolized by enzymes such as cytochrome P450, leading to the formation of various metabolites that can further interact with biochemical pathways . These metabolic interactions can influence the overall efficacy and safety profile of this compound, making it essential to understand its metabolic fate in different biological systems.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by various transporters and binding proteins . The compound can be taken up by cells through passive diffusion or active transport mechanisms, depending on its concentration and the presence of specific transporters. Once inside the cells, this compound can bind to intracellular proteins, influencing its localization and accumulation . These interactions can affect the compound’s bioavailability and therapeutic potential.

Subcellular Localization

The subcellular localization of this compound is crucial for its activity and function. Studies have shown that the compound can localize to various cellular compartments, including the cytoplasm, nucleus, and mitochondria . This localization is often mediated by specific targeting signals or post-translational modifications that direct this compound to its site of action. The compound’s presence in different subcellular compartments can influence its interactions with biomolecules and its overall biochemical effects.

properties

IUPAC Name

6-fluoro-4-nitro-1H-indazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H4FN3O2/c8-4-1-6-5(3-9-10-6)7(2-4)11(12)13/h1-3H,(H,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZLWWUZPPDBZERM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C2=C1NN=C2)[N+](=O)[O-])F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H4FN3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10646216
Record name 6-Fluoro-4-nitro-1H-indazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10646216
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

181.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

885520-14-9
Record name 6-Fluoro-4-nitro-1H-indazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10646216
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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